molecular formula C6H6FNS B2892471 2-Fluoro-3-(methylthio)pyridine CAS No. 210992-56-6

2-Fluoro-3-(methylthio)pyridine

Cat. No. B2892471
CAS RN: 210992-56-6
M. Wt: 143.18
InChI Key: DUNUFDODBXAZEE-UHFFFAOYSA-N
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Description

“2-Fluoro-3-(methylthio)pyridine” is a chemical compound with a molecular weight of 143.18 . It is a type of pyridine, which is a basic heterocyclic organic compound. Pyridines are structurally related to benzene and composed of a six-membered ring with two nitrogen atoms replacing carbon atoms .


Synthesis Analysis

The synthesis of fluorinated pyridines, such as “2-Fluoro-3-(methylthio)pyridine”, often involves complex reactions. For instance, the fluorination of pyridine by complex AlF3 and CuF2 at 450–500 °C forms a mixture of 2-fluoropyridine and 2,6-difluoropyridine . Another example is the reaction of 3-Bromo-2-nitropyridine with Bu4N+F− in DMF at 20 °C to form 2-fluoro-3-bromopyridine .


Molecular Structure Analysis

The molecular structure of “2-Fluoro-3-(methylthio)pyridine” can be represented by the InChI code: 1S/C6H6FNS/c1-9-5-2-3-8-6(7)4-5/h2-4H,1H3 . This indicates that the compound has a pyridine ring with a fluorine atom and a methylthio group attached to it .


Physical And Chemical Properties Analysis

“2-Fluoro-3-(methylthio)pyridine” is a solid at room temperature . The compound is stable under normal conditions but should be stored in a well-ventilated place with the container kept tightly closed .

Safety and Hazards

“2-Fluoro-3-(methylthio)pyridine” is considered hazardous. It may cause skin irritation, serious eye irritation, and respiratory irritation . Therefore, it should be handled with care, avoiding direct contact and inhalation .

Future Directions

The future directions for “2-Fluoro-3-(methylthio)pyridine” could involve further exploration of its synthesis methods and potential applications. For instance, the development of more efficient and environmentally friendly synthesis methods could be a focus of future research . Additionally, given the pharmacological effects of fluoropyridines, “2-Fluoro-3-(methylthio)pyridine” could be studied for potential therapeutic applications .

Mechanism of Action

properties

IUPAC Name

2-fluoro-3-methylsulfanylpyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6FNS/c1-9-5-3-2-4-8-6(5)7/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUNUFDODBXAZEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=C(N=CC=C1)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6FNS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Fluoro-3-(methylthio)pyridine

Synthesis routes and methods

Procedure details

To 140 ml of an anhydrous THF solution of 7.7 g of diisopropylamine was added 50 ml (1.6 M solution in hexane) of n-butyllithium at −78° C., and the mixture was stirred at that temperature for 30 minutes. To the reaction mixture was added 10 ml of a THF solution of 7.4 g of 2-fluoropyrimidine, followed by stirring at the same temperature for 30 minutes. To the reaction mixture was further added a THF solution of 8.61 g of dimethyl disulfide, followed by stirring at the same temperature for 20 minutes. The reaction mixture was poured into about 200 ml of water, and the aqueous layer was extracted twice with ethyl acetate. The organic layers were combined and washed with a saturated sodium chloride aqueous solution and dried over anhydrous sodium sulfate. The solvent was evaporated, and the residue was subjected to silica gel column chromatography using a mixture of ethyl acetate and hexane (1:19 by volume) as a developing solution. The fraction containing the desired compound was concentrated to yield 6.11 g of the title compound.
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
8.61 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
7.4 g
Type
reactant
Reaction Step Three
Name
Quantity
10 mL
Type
solvent
Reaction Step Three
Quantity
7.7 g
Type
reactant
Reaction Step Four
Quantity
50 mL
Type
reactant
Reaction Step Four
Name
Quantity
140 mL
Type
solvent
Reaction Step Four

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